Steroid Sulfatase Inhibitory Potency in Human MCF7 Breast Cancer Cells – Head-to-Head Comparison
The target compound (BDBM50380214) displayed an IC50 of 0.620 nM against steroid sulfatase in human MCF7 cells, placing it at the mid-point of a potency spectrum populated by close sulfonyl-azetidine analogs [1]. It was approximately 1.4-fold less potent than the 0.440 nM benchmark BDBM50380215 but 1.3-fold more potent than the 0.810 nM candidate BDBM50380217 under identical assay conditions [2]. This intermediate potency may offer a favorable balance between on-target activity and off-target selectivity in multi-parameter lead optimization [3].
| Evidence Dimension | Steroid sulfatase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.620 nM |
| Comparator Or Baseline | BDBM50380215: IC50 = 0.440 nM; BDBM50380217: IC50 = 0.810 nM |
| Quantified Difference | Target compound is 1.41-fold less potent than BDBM50380215 and 1.31-fold more potent than BDBM50380217 |
| Conditions | Human MCF7 breast cancer cells; [3H]E1S substrate; 20 h incubation; scintillation spectrometry |
Why This Matters
Defines the precise potency window of this compound relative to immediately neighboring analogs, enabling rational selection for dose-response studies.
- [1] BindingDB. BDBM50380214 (CHEMBL2011414). IC50: 0.620 nM for steroid sulfatase in MCF7 cells. View Source
- [2] BindingDB. PrimarySearch entry 50039575. List of steroid sulfatase inhibitors with IC50 data. View Source
- [3] ChEMBL. Compound report card for CHEMBL2011414. Bioactivity summary and cross-references. View Source
